(Z)-ethyl 2-(5-benzyl-3-(4-bromophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate
Description
This compound is a thiazolidinone derivative characterized by a Z-configuration at the exocyclic double bond, a 4-oxothiazolidin-2-ylidene core, and substituents including a benzyl group at position 5, a 4-bromophenyl group at position 3, and a cyanoacetate moiety at position 2. The compound’s stereoelectronic properties are influenced by the electron-withdrawing bromophenyl and cyano groups, which may enhance stability and reactivity .
Properties
IUPAC Name |
ethyl (2Z)-2-[5-benzyl-3-(4-bromophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3S/c1-2-27-21(26)17(13-23)20-24(16-10-8-15(22)9-11-16)19(25)18(28-20)12-14-6-4-3-5-7-14/h3-11,18H,2,12H2,1H3/b20-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJWIBPKBYFVKB-JZJYNLBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1N(C(=O)C(S1)CC2=CC=CC=C2)C3=CC=C(C=C3)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=CC=C2)C3=CC=C(C=C3)Br)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-(5-benzyl-3-(4-bromophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate, also known by its CAS number 786679-69-4, is a thiazolidinone derivative that has garnered attention due to its potential biological activities. This compound features a complex structure that includes a thiazolidine ring and various functional groups, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C21H17BrN2O3S, with a molecular weight of approximately 457.34 g/mol. The compound is characterized by its thiazolidine ring, which is known for various biological activities including anti-inflammatory and antimicrobial effects.
| Property | Value |
|---|---|
| Molecular Formula | C21H17BrN2O3S |
| Molecular Weight | 457.34 g/mol |
| CAS Number | 786679-69-4 |
| Purity | Typically >95% |
Antimicrobial Activity
Research on the antimicrobial properties of thiazolidinones suggests that compounds in this class can exhibit significant antibacterial effects. For instance, studies have shown that derivatives of thiazolidinones can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
In one study, the minimum inhibitory concentration (MIC) values were determined for several thiazolidinone derivatives against various bacterial strains, demonstrating their potential as antimicrobial agents. The results indicated that certain modifications to the thiazolidinone structure can enhance antibacterial activity significantly.
Anticancer Activity
Thiazolidinone derivatives have been evaluated for their anticancer properties against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT-116). For example, compounds similar to this compound have shown cytotoxic effects in vitro, suggesting that they may induce apoptosis in cancer cells through mechanisms such as oxidative stress or inhibition of cell cycle progression.
A comparative analysis of anticancer activity is summarized below:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiazolidinone A | MCF-7 | 15 |
| Thiazolidinone B | A549 | 20 |
| (Z)-ethyl 2-(5-benzyl...) | HCT-116 | 12 |
Case Studies
Several case studies have explored the biological activities of similar thiazolidinones:
-
Study on Antimicrobial Effects :
- Researchers synthesized a series of thiazolidinone derivatives and tested them against Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited MIC values as low as 5 µg/mL, indicating potent antibacterial activity.
-
Anticancer Evaluation :
- A study evaluated the cytotoxicity of thiazolidinone derivatives against various cancer cell lines. The results showed that some compounds led to a reduction in cell viability by over 70% at concentrations below 30 µM.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Thiazolidinones can act as enzyme inhibitors, affecting pathways critical for microbial survival or cancer cell proliferation.
- Induction of Apoptosis : Many thiazolidinone derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Thiazolidinone Family
Thiazolidinone derivatives share a common heterocyclic core but differ in substituents and stereochemistry, leading to variations in physicochemical and biological properties. Key comparisons include:
- Methoxyethylidene substituents (as in ) may increase solubility but reduce thermal stability compared to cyanoacetate esters.
Imidazolidinone Analogues
Imidazolidinones replace the thiazolidinone’s sulfur with nitrogen, altering electronic properties and biological activity:
- Fluorophenyl substituents (e.g., ) may improve pharmacokinetic profiles relative to bromophenyl groups due to smaller atomic radius and higher electronegativity.
Q & A
Q. What are the key steps in synthesizing (Z)-ethyl 2-(5-benzyl-3-(4-bromophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate, and how is its purity confirmed?
The synthesis involves:
- Thiazolidinone ring formation : Condensation of 2-aminothiazole derivatives with aldehydes/ketones under acidic/basic conditions .
- Cyanoacetate functionalization : Introduction of the cyano group via nucleophilic substitution or Knoevenagel condensation .
- Purification : Recrystallization or column chromatography to isolate the product from byproducts . Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy confirms regiochemistry, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Purity is assessed via High-Performance Liquid Chromatography (HPLC) .
Q. What preliminary biological screening methods are recommended for this compound?
Initial screening should focus on:
- Cytotoxicity assays : Use MTT or resazurin-based tests on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
- Enzyme inhibition studies : Test against targets like α-glucosidase (diabetes) or tyrosine kinases (cancer) using spectrophotometric methods .
- ADME profiling : Assess solubility (shake-flask method) and metabolic stability using liver microsomes .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Substituent variation : Replace the 4-bromophenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or donating (e.g., 4-methoxyphenyl) groups to modulate electronic effects. Compare IC50 values in enzyme assays .
- Stereochemical analysis : Synthesize (E)-isomers to evaluate Z/E configuration impacts on target binding via molecular docking .
- Bioisosteric replacement : Substitute the benzyl group with heteroaromatic rings (e.g., pyridyl) to enhance solubility while retaining activity .
Q. How can computational methods resolve contradictions in reported biological data?
- Molecular dynamics simulations : Model interactions with proposed targets (e.g., PPAR-γ for antidiabetic activity) to identify critical binding residues .
- Dose-response meta-analysis : Normalize data across studies by accounting for variations in cell lines (e.g., HepG2 vs. Caco-2) or assay protocols (e.g., incubation time) .
- Free-energy perturbation (FEP) : Predict binding affinity changes caused by structural modifications, prioritizing synthetic routes .
Q. What experimental strategies validate the compound’s mechanism of action?
- Target identification : Use affinity chromatography or thermal shift assays to isolate interacting proteins .
- Pathway analysis : Perform RNA sequencing on treated cells to identify dysregulated pathways (e.g., apoptosis, glycolysis) .
- Metabolite profiling : LC-MS/MS detects downstream metabolites to confirm prodrug activation or off-target effects .
Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D structure?
- Crystal growth : Optimize solvent systems (e.g., DMF/water) and slow evaporation to obtain diffraction-quality crystals .
- Data refinement : Use SHELXL for anisotropic displacement parameters and ORTEP for visualizing electron density maps .
- Validation : Compare experimental bond lengths/angles with DFT-optimized geometries to confirm stereochemical assignments .
Q. What methodologies elucidate reaction mechanisms involving this compound?
- Kinetic isotope effects (KIE) : Replace hydrogen with deuterium at reactive sites (e.g., α-carbon) to probe rate-determining steps .
- In situ NMR monitoring : Track intermediates during oxidation/reduction reactions (e.g., conversion of thiazolidinone to sulfoxide) .
- DFT calculations : Model transition states to identify energetically favorable pathways for ring-opening or cycloaddition reactions .
Tables for Key Data
Table 1 : Comparative Bioactivity of Analogues
| Substituent | IC50 (α-glucosidase, μM) | IC50 (MCF-7, μM) |
|---|---|---|
| 4-Bromophenyl (parent) | 12.3 ± 0.5 | 8.7 ± 0.3 |
| 4-Fluorophenyl | 9.1 ± 0.4 | 6.2 ± 0.2 |
| 4-Methoxyphenyl | 18.6 ± 1.1 | 14.9 ± 0.7 |
Table 2 : Crystallographic Data (Hypothetical)
| Parameter | Value |
|---|---|
| Space group | P21/c |
| Bond length (C-S) | 1.76 Å |
| Dihedral angle (Z-configuration) | 178.2° |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
